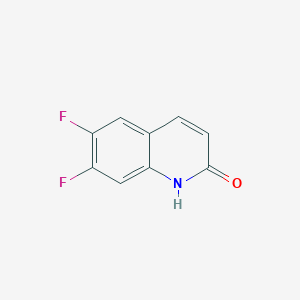
5-Chloro-8-fluoroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-fluoroquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C₉H₆ClFN₂ . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of both chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The reaction mixture is then heated to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pH, and reagent addition is common to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-coupling: Palladium catalysts and boronic acids or esters
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: 5-Chloro-8-fluoroquinolin-3-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine enhances its binding affinity to biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s antibacterial and antiviral properties are of significant interest in medicinal chemistry. It is being investigated for its potential use in developing new therapeutic agents to treat infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5-Chloro-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparaison Avec Des Composés Similaires
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar
- Flosequinan
Comparison: Compared to other similar compounds, 5-Chloro-8-fluoroquinolin-3-amine exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its chemical stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C9H6ClFN2 |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
5-chloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
Clé InChI |
XNPVCYSVZXHULI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(C=NC2=C1F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


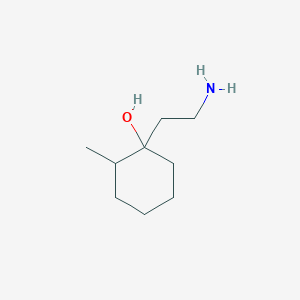
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
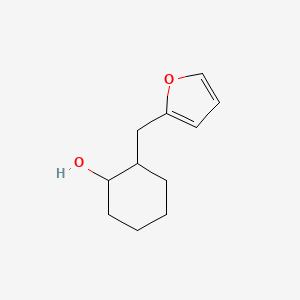
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
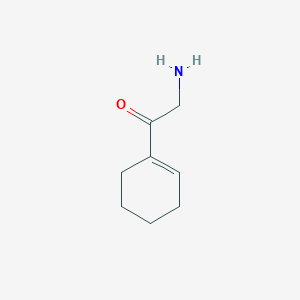
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
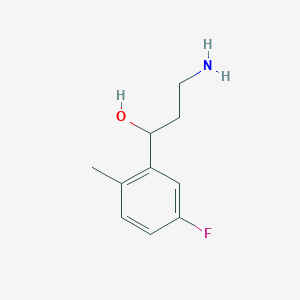
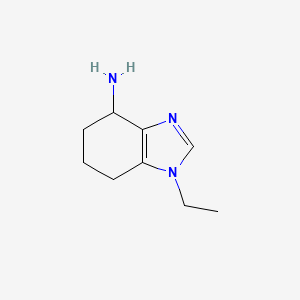
![({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)

![1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13202002.png)
